N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide
Description
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic quinolinone derivative featuring a 1,2-dihydroquinolin-2-one core substituted with a 7-methoxy group and a 3-[(4-methoxyphenylamino)methyl] side chain. The acetamide moiety is linked to a 4-fluorophenyl group, introducing both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents. The compound’s design balances lipophilicity (via fluorophenyl and methoxy groups) and hydrogen-bonding capacity (via amide and quinolinone motifs), which may influence solubility, bioavailability, and target engagement .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-22-11-8-20(9-12-22)28-15-18-13-17-3-10-23(34-2)14-24(17)30(26(18)32)16-25(31)29-21-6-4-19(27)5-7-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLHTGDWOGQVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with 4-fluoroaniline and 4-methoxybenzylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization and chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolinone and Related Derivatives
Key Observations :
- Target vs. : The target compound replaces the 3-(trifluoromethyl)phenyl group () with a 4-fluorophenyl, reducing steric bulk and electron-withdrawing effects.
- Target vs. : The 7-methoxy group (target) may reduce hydrogen-bonding capacity compared to 7-hydroxy derivatives (), affecting membrane permeability and metabolic stability .
- Target vs. : The quinolinone core (target) differs from the coumarin scaffold (), which is associated with fluorescence and distinct pharmacokinetic profiles .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The trifluoromethyl group in increases lipophilicity (LogP ~4.2) compared to the target compound’s fluorophenyl group (predicted LogP ~3.5) .
- ’s long alkyl chains contribute to exceptionally high melting points (>250°C), suggesting stronger van der Waals interactions than the target compound’s aromatic substituents .
- ’s crystalline structure demonstrates hydrogen-bonded dimers, a feature that may enhance stability but reduce solubility—a consideration for the target compound’s formulation .
Key Observations :
- The coumarin-based acetamide in exhibits anti-inflammatory activity, suggesting that the target compound’s quinolinone core and acetamide group could similarly engage cyclooxygenase (COX) or other inflammatory targets .
Biological Activity
N-(4-fluorophenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Amino Group : Involved in various interactions with biological targets.
- Fluorophenyl and Methoxy Substituents : These groups can influence the compound's pharmacological properties.
- Dihydroquinoline Core : Known for its diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown efficacy against various bacterial strains. In vitro studies suggest that this compound may possess similar potential, although specific data on this compound is limited.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Variable activity |
Anticancer Activity
The dihydroquinoline framework is associated with anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells. Preliminary data suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines.
Case Study Example :
In a study involving derivatives of quinoline, compounds similar to N-(4-fluorophenyl)-2-(7-methoxy...) were tested against breast cancer cell lines. Results showed a dose-dependent decrease in cell viability.
Anti-inflammatory Activity
Compounds containing the quinoline structure have been reported to exhibit anti-inflammatory effects. The potential mechanism involves the inhibition of pro-inflammatory cytokines. While direct studies on this specific compound are lacking, its structural analogs suggest possible anti-inflammatory activity.
Structure-Activity Relationship (SAR)
The biological activity of N-(4-fluorophenyl)-2-(7-methoxy...) can be partially attributed to its structure:
- Fluorine Substitution : Enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Groups : Can modulate the electronic properties and steric hindrance.
- Amino Methyl Group : May facilitate interactions with specific receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
